molecular formula C20H21N3O4S B11544275 O-{4-[(3-nitrophenyl)carbamoyl]phenyl} 4-methylpiperidine-1-carbothioate

O-{4-[(3-nitrophenyl)carbamoyl]phenyl} 4-methylpiperidine-1-carbothioate

Cat. No.: B11544275
M. Wt: 399.5 g/mol
InChI Key: UJQQUPDBKKKQAQ-UHFFFAOYSA-N
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Description

4-[(3-NITROPHENYL)CARBAMOYL]PHENYL 4-METHYLPIPERIDINE-1-CARBOTHIOATE is a complex organic compound characterized by the presence of a nitrophenyl group, a carbamoyl group, and a piperidine ring

Preparation Methods

The synthesis of 4-[(3-NITROPHENYL)CARBAMOYL]PHENYL 4-METHYLPIPERIDINE-1-CARBOTHIOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenyl chloroformate with 4-methylpiperidine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at low temperatures (10-40°C) for 1-2 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(3-NITROPHENYL)CARBAMOYL]PHENYL 4-METHYLPIPERIDINE-1-CARBOTHIOATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3-NITROPHENYL)CARBAMOYL]PHENYL 4-METHYLPIPERIDINE-1-CARBOTHIOATE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to a biological response. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

  • 4-(N-(3-NITROPHENYL)CARBAMOYL)MORPHOLINE
  • (4-Chloro-3-nitrophenyl)(phenyl)methanone These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The presence of the piperidine ring in 4-[(3-NITROPHENYL)CARBAMOYL]PHENYL 4-METHYLPIPERIDINE-1-CARBOTHIOATE distinguishes it from these similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

O-[4-[(3-nitrophenyl)carbamoyl]phenyl] 4-methylpiperidine-1-carbothioate

InChI

InChI=1S/C20H21N3O4S/c1-14-9-11-22(12-10-14)20(28)27-18-7-5-15(6-8-18)19(24)21-16-3-2-4-17(13-16)23(25)26/h2-8,13-14H,9-12H2,1H3,(H,21,24)

InChI Key

UJQQUPDBKKKQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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